ChX710 ChX710
Brand Name: Vulcanchem
CAS No.:
VCID: VC7748018
InChI: InChI=1S/C18H21N5O/c1-12(11-23(2)3)20-18(24)14-5-4-6-15-16(14)22-17(21-15)13-7-9-19-10-8-13/h4-10,12H,11H2,1-3H3,(H,20,24)(H,21,22)
SMILES: CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=NC=C3
Molecular Formula: C18H21N5O
Molecular Weight: 323.4 g/mol

ChX710

CAS No.:

Cat. No.: VC7748018

Molecular Formula: C18H21N5O

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

ChX710 -

Specification

Molecular Formula C18H21N5O
Molecular Weight 323.4 g/mol
IUPAC Name N-[1-(dimethylamino)propan-2-yl]-2-pyridin-4-yl-1H-benzimidazole-4-carboxamide
Standard InChI InChI=1S/C18H21N5O/c1-12(11-23(2)3)20-18(24)14-5-4-6-15-16(14)22-17(21-15)13-7-9-19-10-8-13/h4-10,12H,11H2,1-3H3,(H,20,24)(H,21,22)
Standard InChI Key HCAALGAOSBFHFP-UHFFFAOYSA-N
SMILES CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=NC=C3
Canonical SMILES CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=NC=C3

Introduction

Chemical and Pharmacological Profile of ChX710

Structural Characteristics

ChX710 belongs to the 1H-benzimidazole-4-carboxamide chemical series, featuring a central benzimidazole core substituted with a pyridinyl group at position 2 and a dimethylaminopropyl carboxamide moiety at position 4 . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O
Molecular Weight323.4 g/mol
CAS Registry Number2438721-44-7
Solubility10 mM in DMSO
AppearanceOff-white solid
Storage Conditions-20°C, desiccated

The compound's stability in biological matrices and lack of observed toxicity in murine models at effective doses (up to 10 mg/kg) make it pharmacologically tractable for further development .

Synthesis and Analog Development

Initial synthetic routes involved multi-step reactions starting from 2-chloronicotinic acid, with key steps including Ullmann coupling for benzimidazole ring formation and amide coupling for side chain installation . Current optimization efforts focus on:

  • Improving metabolic stability through fluorination of aromatic rings

  • Enhancing aqueous solubility via polar group substitutions

  • Reducing plasma protein binding through structural modifications of the dimethylaminopropyl moiety

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